Cas no 31383-81-0 (Benzoic acid,3,3'-methylenebis[6-amino-, 1,1'-dimethyl ester)

Benzoic acid,3,3'-methylenebis[6-amino-, 1,1'-dimethyl ester structure
31383-81-0 structure
Product Name:Benzoic acid,3,3'-methylenebis[6-amino-, 1,1'-dimethyl ester
CAS-nummer:31383-81-0
MF:C17H18N2O4
MW:314.335824489594
CID:308637
PubChem ID:94419
Update Time:2025-04-19

Benzoic acid,3,3'-methylenebis[6-amino-, 1,1'-dimethyl ester Chemische en fysische eigenschappen

Naam en identificatie

    • methyl 2-amino-5-[(4-amino-3-methoxycarbonylphenyl)methyl]benzoate
    • 3,3'-Methylenebis(6-aminobenzoic acid), dimethyl ester
    • CCRIS 8070
    • dimethyl 3,3'-methanediylbis(6-aminobenzoate)
    • Dimethyl 5,5'-methylenedianthranilate
    • Methylene bis(methylanthranilate)
    • dimethyl5,5'-methylenebis(2-aminobenzoate)
    • AE-848/34541024
    • Dimethyl 5,5//'-methylenedianthranilate
    • methyl 2-amino-5-[4-amino-3-(methoxycarbonyl)benzyl]benzoate
    • HMS2418J07
    • CHEBI:121034
    • NS00020409
    • SCHEMBL1809277
    • AB00074953-01
    • Q27209272
    • CHEMBL1530572
    • DTXSID1067621
    • Benzoic acid, 3,3'-methylenebis(6-amino-, 1,1'-dimethyl ester
    • 4,4'-methylenebis(o-carbomethoxyaniline)
    • EU-0017188
    • 31383-81-0
    • EINECS 250-606-6
    • 2-amino-5-[(4-amino-3-methoxycarbonylphenyl)methyl]benzoic acid methyl ester
    • Oprea1_362118
    • Benzoic acid, 3,3'-methylenebis[6-amino-, dimethyl ester
    • Dimethyl 3,3'-methylenebis(6-aminobenzoate)
    • SR-01000507361
    • MLS000105708
    • SMR000102686
    • CBDivE_011232
    • HMS1577B09
    • 3,3'-DI(METHOXYCARBONYL)-4,4'-DIAMINODIPHENYLMETHANE
    • Benzoic acid, 3,3'-methylenebis(6-amino-, dimethyl ester
    • AKOS005624675
    • dimethyl 5,5'-methylenebis(2-aminobenzoate)
    • XEZPSTVEIZNGRR-UHFFFAOYSA-N
    • SR-01000507361-1
    • Benzoic acid,3,3'-methylenebis[6-amino-, 1,1'-dimethyl ester
    • Inchi: 1S/C17H18N2O4/c1-22-16(20)12-8-10(3-5-14(12)18)7-11-4-6-15(19)13(9-11)17(21)23-2/h3-6,8-9H,7,18-19H2,1-2H3
    • InChI-sleutel: XEZPSTVEIZNGRR-UHFFFAOYSA-N
    • LACHT: O(C)C(C1=C(C=CC(=C1)CC1C=CC(=C(C(=O)OC)C=1)N)N)=O

Berekende eigenschappen

  • Exacte massa: 314.12674
  • Monoisotopische massa: 314.127
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 6
  • Complexiteit: 391
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 105Ų

Experimentele eigenschappen

  • Dichtheid: 1.261
  • Smeltpunt: 144-145 °C
  • Kookpunt: 501.2°Cat760mmHg
  • Vlampunt: 221.5°C
  • Brekindex: 1.62
  • PSA: 104.64

Benzoic acid,3,3'-methylenebis[6-amino-, 1,1'-dimethyl ester Gerelateerde literatuur

Aanbevolen leveranciers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd